molecular formula C4H7Cl2N3 B13501130 3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride

3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B13501130
M. Wt: 168.02 g/mol
InChI Key: BGRZPIYHXGRWSX-UHFFFAOYSA-N
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Description

3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a triazole ring substituted with a 2-chloroethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride typically involves the reaction of 1,2,4-triazole with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the triazole ring can yield different structural analogs with unique properties.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Investigated for its potential as an anticancer agent and in the development of new therapeutic drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with biological molecules, particularly DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of their function. This property is exploited in the development of anticancer drugs, where the compound targets rapidly dividing cells and disrupts their proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloroethyl)amine hydrochloride
  • Tris(2-chloroethyl)amine
  • 2-chloroethanol

Uniqueness

Compared to similar compounds, 3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. This makes it a versatile compound with applications that extend beyond those of its analogs, particularly in the field of medicinal chemistry where its derivatives are explored for therapeutic potential.

Properties

Molecular Formula

C4H7Cl2N3

Molecular Weight

168.02 g/mol

IUPAC Name

5-(2-chloroethyl)-1H-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C4H6ClN3.ClH/c5-2-1-4-6-3-7-8-4;/h3H,1-2H2,(H,6,7,8);1H

InChI Key

BGRZPIYHXGRWSX-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)CCCl.Cl

Origin of Product

United States

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